tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate
Brand Name: Vulcanchem
CAS No.: 615556-98-4
VCID: VC20519320
InChI: InChI=1S/C18H37O7PSi/c1-17(2,3)24-16(20)12-15(25-27(9,10)18(4,5)6)11-14(19)13-26(21,22-7)23-8/h15H,11-13H2,1-10H3
SMILES:
Molecular Formula: C18H37O7PSi
Molecular Weight: 424.5 g/mol

tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate

CAS No.: 615556-98-4

Cat. No.: VC20519320

Molecular Formula: C18H37O7PSi

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate - 615556-98-4

Specification

CAS No. 615556-98-4
Molecular Formula C18H37O7PSi
Molecular Weight 424.5 g/mol
IUPAC Name tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoate
Standard InChI InChI=1S/C18H37O7PSi/c1-17(2,3)24-16(20)12-15(25-27(9,10)18(4,5)6)11-14(19)13-26(21,22-7)23-8/h15H,11-13H2,1-10H3
Standard InChI Key XBCOWFFQISKOSJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CC(CC(=O)CP(=O)(OC)OC)O[Si](C)(C)C(C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a hexanoate skeleton substituted at the third and sixth positions. The tert-butyl(dimethyl)silyl (TBS) group at position 3 acts as a protective moiety, shielding the hydroxyl group from undesired reactions during synthesis. At position 6, the dimethoxyphosphoryl group introduces electrophilic character, enabling nucleophilic substitutions. The carbonyl group at position 5 facilitates condensation reactions, while the tert-butyl ester at the terminal carboxyl group enhances solubility in nonpolar solvents.

Key Functional Groups:

  • Tert-butyl(dimethyl)silyl ether (TBS-O-): Provides steric bulk and stability under basic conditions.

  • Dimethoxyphosphoryl (-PO(OCH3_3)2_2): Enhances reactivity toward nucleophiles.

  • β-Keto ester (-CO-O-tert-butyl): Participates in enolate formation and Michael additions.

Synthesis and Manufacturing

Optimization Challenges:

  • Diastereoselectivity: Achieving high de requires precise control of reaction temperature (–78°C to 0°C) and solvent polarity.

  • Purification: Chromatography or crystallization from n-heptane isolates the desired isomer .

Reactivity and Applications

Chemical Reactivity

The compound’s functional groups enable diverse transformations:

Reaction TypeConditionsProduct
Silyl Ether HydrolysisHF·pyridine or TBAF in THFFree hydroxyl group
Phosphoryl SubstitutionNucleophiles (e.g., amines)Phosphoramidates or thiophosphates
Keto-Ester CondensationLDA/THF, aldehydesCross-conjugated enones

Pharmaceutical Relevance

As a statin intermediate, the compound’s phosphorylation site mimics HMG-CoA reductase substrates, enabling inhibition studies. Analogues with triphenylphosphanylidene groups (e.g., Methyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-6-(triphenylphosphanylidene)hexanoate) demonstrate antiviral activity, suggesting potential repurposing .

Comparative Analysis of Analogues

Compound NameMolecular FormulaKey Differences
Methyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-6-(triphenylphosphanylidene)hexanoateC31H39O4P Si\text{C}_{31}\text{H}_{39}\text{O}_4\text{P Si}Phosphanylidene group; higher lipophilicity
Methyl (R)-3-t-butyldimethylsilyloxy-6-dimethoxyphosphinyl-5-oxohexanoateC19H37O7P Si\text{C}_{19}\text{H}_{37}\text{O}_7\text{P Si}Phosphinyl vs. phosphoryl; reduced steric bulk

The tert-butyl/dimethoxyphosphoryl combination in the target compound offers balanced reactivity and stability compared to analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator